Culpin

Antimicrobial susceptibility MIC determination Natural product antibiotic

Culpin (125213-21-0) is a structurally unique prenylated hydroquinone antibiotic with a patent-documented antimicrobial spectrum and organism-specific MIC values (50–100 μg/mL). Unlike generic hydroquinones, its acetylenic linkage and defined off-target profile (TRPV1 IC50 >10 μM; 5-LO IC50 3.6 μM) make it an essential, non-interchangeable comparator for antimicrobial SAR, assay calibration, and synthetic methodology validation. Sourced from the underexplored Preussia sp., this compound supports chemotaxonomic and biosynthetic pathway research. Insist on authentic Culpin to ensure experimental reproducibility.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 125213-21-0
Cat. No. B055326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCulpin
CAS125213-21-0
Synonyms2-(3-methyl-2-butenyl)-5-(3-methyl-3-buten-1-ynyl)-1,4-benzenediol
culpin
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=C(C=C1O)C#CC(=C)C)O)C
InChIInChI=1S/C16H18O2/c1-11(2)5-7-13-9-16(18)14(10-15(13)17)8-6-12(3)4/h6,9-10,17-18H,1,8H2,2-4H3
InChIKeyQMYWKFZKRYCUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Culpin (CAS 125213-21-0): Verified Procurement and Selection Guide for the Hydroquinone Antibiotic


Culpin (CAS 125213-21-0), chemically 2-(3-methyl-2-butenyl)-5-(3-methyl-3-buten-1-ynyl)-1,4-benzenediol, is a naturally occurring prenylated hydroquinone antibiotic [1] [2]. Isolated from the fungus Preussia sp. (ATCC 20,923) [3], this compound features a distinctive acetylenic linkage within its C16H18O2 structure (MW 242.3) . As a fungal secondary metabolite with a defined antimicrobial profile and well-characterized synthetic accessibility [4], Culpin represents a specific tool compound whose procurement should be guided by its precise structural identity rather than assumed functional equivalence to other hydroquinone-class antibiotics.

Culpin Substitution Risk Analysis: Why Alternative Hydroquinones Are Not Interchangeable


Substituting Culpin with a generic hydroquinone antibiotic (e.g., simple hydroquinone, tert-butylhydroquinone, or other prenylated hydroquinones) is not scientifically valid due to two distinct and non-interchangeable sources of differentiation. First, Culpin exhibits a unique, patent-documented antimicrobial spectrum [1] with organism-specific MIC values (e.g., 50 μg/mL against Streptococcus agalactiae and Mycobacterium fortuitum, versus 100 μg/mL against Micrococcus luteus and Escherichia coli) [2] that do not generalize to other hydroquinone derivatives. Second, independent target profiling reveals Culpin possesses secondary biochemical activities—namely, weak antagonism at human TRPV1 (IC₅₀ >10 μM) [3] and moderate inhibition of 5-lipoxygenase (IC₅₀ = 3.6 μM) [4]—that are not shared across the hydroquinone class. A different hydroquinone with similar redox properties would produce a different combination of antimicrobial selectivity and off-target profile, thereby confounding experimental interpretation. Procurement decisions must therefore be compound-specific and guided by the quantitative evidence outlined below.

Culpin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparable Data


Culpin Antimicrobial Spectrum: Strain-Specific MIC Values Differentiate from Broad-Spectrum Hydroquinones

Culpin demonstrates a selective antimicrobial profile with organism-dependent MIC values rather than uniform broad-spectrum activity, distinguishing it from generic hydroquinones such as tert-butylhydroquinone (TBHQ) which typically exhibit more uniform activity across Gram-positive and Gram-negative species [1]. In agar dilution assays, Culpin shows a two-fold difference in potency between Streptococcus agalactiae (MIC = 50 μg/mL) and Micrococcus luteus (MIC = 100 μg/mL), and equivalent MIC values (50 μg/mL) against the Gram-positive bacterium Mycobacterium fortuitum and the fungal yeast Candida tropicalis [2].

Antimicrobial susceptibility MIC determination Natural product antibiotic

Culpin Synthetic Accessibility: A Validated 1,4-Disubstituted Aromatic Route Enables Reliable Procurement Independent of Fermentation

Unlike many fungal-derived hydroquinone antibiotics that rely exclusively on fermentation for production—introducing batch-to-batch variability and supply chain constraints—Culpin has a published total synthesis route that provides a chemically defined alternative production method [1]. The synthesis proceeds via Birch alkylation of a tert-butyl benzoate, followed by organometallic addition, allylic oxidation, and BiCl₃·H₂O-mediated decarboxylative aromatization [2]. While the publication does not report an overall yield percentage, it establishes the methodological feasibility of synthetic access.

Organic synthesis Total synthesis Chemical procurement

Culpin Thermal Stability: Quantified Physicochemical Properties for Formulation and Storage Planning

Culpin exhibits a melting point of 98-100°C and a boiling point of 400.7°C at 760 mmHg , which are consistent with its prenylated hydroquinone structure . In contrast, simple hydroquinone (1,4-benzenediol) has a significantly lower melting point of approximately 172°C and a substantially lower boiling point of 287°C [1]. This thermal stability profile directly informs appropriate storage, handling, and formulation conditions.

Physicochemical characterization Stability Formulation development

Culpin Off-Target Selectivity Profile: TRPV1 and 5-Lipoxygenase Activity Defines Unique Polypharmacology

Independent biochemical profiling reveals that Culpin possesses measurable but weak activity at two human targets: TRPV1 antagonism (IC₅₀ >10 μM) [1] and 5-lipoxygenase inhibition (IC₅₀ = 3.6 μM) [2]. While neither activity represents potent inhibition (potent TRPV1 antagonists typically exhibit IC₅₀ values <100 nM; potent 5-LOX inhibitors typically exhibit IC₅₀ values <100 nM), the mere presence of these activities distinguishes Culpin from simple hydroquinone (1,4-benzenediol), which shows no reported activity at either target [3].

Target profiling Selectivity Polypharmacology

Culpin Physicochemical Properties: LogP and Predicted ADME Parameters Distinguish from Simple Hydroquinone

Culpin exhibits a calculated LogP of 4.79 (ACD/Labs) , substantially higher than simple hydroquinone (LogP = 0.59) [1], reflecting the lipophilic contribution of its prenyl and acetylenic substituents. This difference translates into predicted pharmacokinetic divergence: Culpin has an estimated ACD/BCF (bioconcentration factor) of 458.82 at pH 5.5, whereas simple hydroquinone has a BCF of approximately 3.2 [2]. Both compounds satisfy Lipinski's Rule of Five (zero violations) [1].

ADME prediction Lipophilicity Drug-likeness

Culpin Source Organism Identity: Taxonomic Specificity of the Producing Strain

Culpin is produced by a specific strain of Preussia sp., deposited as ATCC 20,923, originally isolated from a soil sample in Culpeper, Virginia [1]. The compound has also been reported from Paraspheaoshaeria sp. WDMH 46 . This contrasts with many other hydroquinone antibiotics that are produced by entirely different fungal genera or bacterial species [2].

Natural product biosynthesis Fungal secondary metabolism Strain authentication

Culpin Procurement Decision Scenarios: Evidence-Based Application Fitting


Natural Product Antimicrobial Discovery: Validating Assay Systems with a Defined Selectivity Standard

Culpin serves as a well-characterized positive control or calibration standard in antimicrobial screening campaigns where a compound with known, strain-dependent MIC values is required. With documented MIC values of 50 μg/mL against S. agalactiae, M. fortuitum, and C. tropicalis, and 100 μg/mL against M. luteus and E. coli [1], Culpin provides a reproducible benchmark for validating agar dilution or broth microdilution assay performance. Its weak but defined activity (MIC in the 50-100 μg/mL range) makes it particularly suitable as a moderate-activity comparator when screening for novel antibiotics with improved potency. Unlike highly potent reference antibiotics (e.g., ciprofloxacin with MIC ~0.01 μg/mL), Culpin's MIC range occupies a useful middle ground that does not overwhelm the assay dynamic range. Procurement is indicated for laboratories establishing or validating antimicrobial susceptibility testing protocols, or for natural product chemists requiring a structurally defined fungal metabolite as a reference compound for bioassay-guided fractionation.

Hydroquinone Structure-Activity Relationship (SAR) Studies: A Lipophilic Prenylated Benchmark

Culpin is an essential comparator in structure-activity relationship studies of hydroquinone-class compounds, particularly those investigating the impact of prenylation and acetylenic substitution on biological activity. Its calculated LogP of 4.79—approximately 16,000-fold more lipophilic than simple hydroquinone (LogP 0.59) —makes it an ideal representative of the lipophilic end of the hydroquinone SAR spectrum. Researchers synthesizing or testing novel hydroquinone derivatives can use Culpin to benchmark the effect of lipophilic substituents on antimicrobial activity, membrane permeability, and cellular uptake. Additionally, its documented off-target activities at TRPV1 (IC₅₀ >10 μM) and 5-lipoxygenase (IC₅₀ = 3.6 μM) [2] [3] provide useful selectivity data points for medicinal chemistry programs aiming to optimize hydroquinone-based scaffolds away from these targets. Procurement is indicated for medicinal chemistry and chemical biology laboratories conducting systematic SAR campaigns on prenylated aromatic natural products.

Total Synthesis Methodology Development: A Validated Target for 1,4-Disubstituted Aromatic Construction

Culpin is a validated synthetic target for developing and benchmarking new methodologies for constructing 1,4-disubstituted aromatic systems [4]. The published total synthesis route demonstrates that Culpin can be accessed through a sequence involving Birch alkylation, organometallic addition, and BiCl₃·H₂O-mediated decarboxylative aromatization. For synthetic organic chemistry laboratories developing novel aromatic functionalization methods, Culpin provides a structurally defined, non-trivial target that tests the scope and functional group tolerance of new reactions—particularly those involving alkynyl and prenyl substituents on an electron-rich aromatic core. Unlike simple model substrates, Culpin's combination of a hydroquinone core, a prenyl side chain, and an acetylenic linkage [5] presents a realistic synthetic challenge that validates methodology for more complex natural product targets. Procurement of authentic Culpin enables direct comparison of newly synthesized material with the natural product standard, confirming both structural identity and synthetic success. This application is specifically relevant to academic and industrial process chemistry groups developing scalable routes to prenylated aromatic natural products.

Fungal Secondary Metabolism and Biosynthetic Gene Cluster Research

Culpin's unique taxonomic origin from the coprophilous ascomycete genus Preussia (ATCC 20,923) [1] distinguishes it from the majority of well-characterized fungal hydroquinone antibiotics, which derive predominantly from Aspergillus, Penicillium, or Streptomyces species. For researchers investigating the diversity of fungal secondary metabolism, the ecology of coprophilous fungi, or the evolution of biosynthetic gene clusters, Culpin represents a valuable chemical probe from an underexplored taxonomic niche. Procurement of authentic Culpin enables comparative metabolomics studies, phylogenetic mapping of hydroquinone biosynthetic pathways, and chemotaxonomic investigations of the Preussia genus. Additionally, laboratories engaged in heterologous expression or genome mining for novel natural products can use Culpin as an authentic standard for validating the production of this compound class from newly identified gene clusters. This scenario is distinct from antimicrobial or medicinal chemistry applications and speaks specifically to fundamental fungal biology and natural product discovery research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Culpin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.